molecular formula C8H8ClFO B3003578 2-(Chloromethyl)-1-fluoro-3-methoxybenzene CAS No. 339586-05-9

2-(Chloromethyl)-1-fluoro-3-methoxybenzene

Cat. No.: B3003578
CAS No.: 339586-05-9
M. Wt: 174.6
InChI Key: JJCHKLPYNULYDQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene typically involves the chloromethylation of 1-fluoro-3-methoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalyst: Zinc chloride or other Lewis acids.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chloromethyl group or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated benzene derivatives or modified aromatic rings.

Scientific Research Applications

2-(Chloromethyl)-1-fluoro-3-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it useful in modifying other molecules or in forming new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-fluoro-4-methoxybenzene
  • 2-(Chloromethyl)-1-fluoro-3-methylbenzene
  • 2-(Chloromethyl)-1-fluoro-3-hydroxybenzene

Uniqueness

2-(Chloromethyl)-1-fluoro-3-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCHKLPYNULYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.57 g (3.64 mmol) of 2-fluoro-6-methoxybenzyl alcohol was dissolved in 10 ml of benzene, and the resultant solution was added with 0.56 g (4.73 mmol) of thionyl chloride under a room temperature. The obtained solution was stirred for 1 hour at a room temperature to complete a reaction. The reacted solution was then condensed under reduced pressure to obtain a crude product of 2-fluoro-6-methoxybenzyl chloride.
Quantity
0.57 g
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.56 g
Type
reactant
Reaction Step Two

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